3,6-Dichloro-1,2,4-triazine
Overview
Description
3,6-Dichloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. It is characterized by a six-membered ring containing three nitrogen atoms and two chlorine atoms at the 3 and 6 positions. This compound is of significant interest due to its versatile chemical properties and wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dioxane, with the temperature maintained between -20°C to -60°C to ensure the selective substitution of chlorine atoms .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting material, cyanuric chloride, is reacted with ammonia or primary amines in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted triazine derivatives.
Electrophilic Addition: The compound can participate in electrophilic addition reactions with alkenes or alkynes, forming adducts with enhanced chemical properties.
Cycloaddition: It can undergo [4+2] cycloaddition reactions with dienes, resulting in the formation of fused triazine rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines are commonly used.
Electrophilic Addition: Reagents like bromine or chlorine are used in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
3,6-Dichloro-1,2,4-triazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms can be displaced by nucleophiles present in enzymes or other proteins, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in its use as a herbicide, where it disrupts essential biochemical pathways in plants .
Comparison with Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in organic synthesis and as a coupling agent.
1,3,5-Triazine: The parent compound of the triazine family, widely used in various chemical applications.
Uniqueness: 3,6-Dichloro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. Its ability to undergo selective nucleophilic substitution and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,6-dichloro-1,2,4-triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3/c4-2-1-6-3(5)8-7-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFJTUKAWMNXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NC(=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-48-2 | |
Record name | 1,2,4-Triazine, 3,6-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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